Etomidate

Catalog No.
S527602
CAS No.
33125-97-2
M.F
C14H16N2O2
M. Wt
244.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etomidate

CAS Number

33125-97-2

Product Name

Etomidate

IUPAC Name

ethyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m0/s1

InChI Key

NPUKDXXFDDZOKR-LLVKDONJSA-N

SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

Etomidate, Amidate, Ethomidate, Hypnomidate, R 26490, R-26490, R26490, Radenarkon

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2

Isomeric SMILES

CCOC(=O)C1=CN=CN1[C@@H](C)C2=CC=CC=C2

Description

The exact mass of the compound Etomidate is 244.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Induction Agent for Anesthesia

Etomidate's primary use in scientific research is as an induction agent for anesthesia. It rapidly induces unconsciousness, making it valuable for studies investigating various aspects of anesthesia, such as:

  • Hemodynamic stability: Etomidate offers minimal cardiovascular depression compared to other induction agents like propofol PubMed: . This makes it beneficial for research on patients with pre-existing heart conditions, where maintaining stable blood pressure is crucial PubMed: .
  • Rapid sequence intubation: Etomidate's fast onset of action is advantageous in research involving rapid sequence intubation, a procedure used in emergency situations where airway control is needed quickly PubMed.
  • Comparison studies: Researchers often compare etomidate with other induction agents like propofol to assess their efficacy, side effects, and suitability for specific patient populations PubMed: .

Important Consideration

While etomidate offers benefits, recent research suggests a potential link between its use and adrenal suppression, particularly in critically ill patients PubMed: . This necessitates careful evaluation and consideration of alternative agents in such research settings.

Research on Neurological Function

Etomidate's minimal effect on cerebral blood flow has sparked interest in its use for research on neurological function. Studies have explored its potential for:

  • Preserving brain function during anesthesia: Etomidate's limited impact on cerebral blood flow might be advantageous in research investigating methods to minimize the effects of anesthesia on brain activity PubMed.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3

Exact Mass

244.1212

LogP

3.05
2.9

Appearance

Solid powder

Melting Point

142-142.8
67°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z22628B598

GHS Hazard Statements

Aggregated GHS information provided by 213 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (99.06%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the induction of general anesthesia.

Pharmacology

Etomidate is a non-barbiturate hypnotic that acts at the level of the reticular-activating system to produce anesthesia. Etomidate is an imidazole compound that appears to depress CNS function via GABA. Duration of action is intermediate between thiopental and methohexital, and recovery from a single dose is rapid with little residual depression. Like the barbiturates and propofol, etomidate is does not induce analgesia. Etomidate induces unconsciousness within one circulation time. Recovery is rapid as a result of extensive redistribution and rapid metabolism.
Etomidate is an imidazole derivative with short-acting sedative, hypnotic, and general anesthetic properties. Etomidate appears to have gamma-aminobutyric acid (GABA) like effects, mediated through GABA-A receptor. The action enhances the inhibitory effect of GABA on the central nervous system by causing chloride channel opening events which leads to membrane hyperpolarization.

MeSH Pharmacological Classification

Anesthetics, Intravenous

ATC Code

N - Nervous system
N01 - Anesthetics
N01A - Anesthetics, general
N01AX - Other general anesthetics
N01AX07 - Etomidate

Mechanism of Action

Etomidate binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABRA1 [HSA:2554] [KO:K05175]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

33125-97-2

Wikipedia

3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester
Etomidate

Biological Half Life

75 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Tobias JD. Etomidate in pediatric anesthesiology: Where are we now? Saudi J Anaesth. 2015 Oct-Dec;9(4):451-6. doi: 10.4103/1658-354X.159475. Review. PubMed PMID: 26543467; PubMed Central PMCID: PMC4610094.
2: Raines DE. The pharmacology of etomidate and etomidate derivatives. Int Anesthesiol Clin. 2015 Spring;53(2):63-75. doi: 10.1097/AIA.0000000000000050. Review. PubMed PMID: 25807019.
3: Bruder EA, Ball IM, Ridi S, Pickett W, Hohl C. Single induction dose of etomidate versus other induction agents for endotracheal intubation in critically ill patients. Cochrane Database Syst Rev. 2015 Jan 8;1:CD010225. doi: 10.1002/14651858.CD010225.pub2. Review. PubMed PMID: 25568981.
4: Gu WJ, Wang F, Tang L, Liu JC. Single-dose etomidate does not increase mortality in patients with sepsis: a systematic review and meta-analysis of randomized controlled trials and observational studies. Chest. 2015 Feb;147(2):335-46. doi: 10.1378/chest.14-1012. Review. PubMed PMID: 25255427.
5: Mosier MJ, Lasinski AM, Gamelli RL. Suspected adrenal insufficiency in critically ill burned patients: etomidate-induced or critical illness-related corticosteroid insufficiency?-A review of the literature. J Burn Care Res. 2015 Mar-Apr;36(2):272-8. doi: 10.1097/BCR.0000000000000099. Review. PubMed PMID: 25055003.
6: Erdoes G, Basciani RM, Eberle B. Etomidate--a review of robust evidence for its use in various clinical scenarios. Acta Anaesthesiol Scand. 2014 Apr;58(4):380-9. doi: 10.1111/aas.12289. Epub 2014 Mar 3. Review. PubMed PMID: 24588359.
7: van den Heuvel I, Wurmb TE, Böttiger BW, Bernhard M. Pros and cons of etomidate--more discussion than evidence? Curr Opin Anaesthesiol. 2013 Aug;26(4):404-8. doi: 10.1097/ACO.0b013e328362a84c. Review. PubMed PMID: 23743556.
8: Hunter BR, Kirschner J. In patients with severe sepsis, does a single dose of etomidate to facilitate intubation increase mortality? Ann Emerg Med. 2013 May;61(5):571-2. doi: 10.1016/j.annemergmed.2012.12.024. Epub 2013 Mar 5. Review. PubMed PMID: 23465303.
9: Budde AO, Mets B. Pro: etomidate is the ideal induction agent for a cardiac anesthetic. J Cardiothorac Vasc Anesth. 2013 Feb;27(1):180-3. doi: 10.1053/j.jvca.2012.08.024. Epub 2012 Nov 3. Review. PubMed PMID: 23127694.
10: Malhotra AK. Con: etomidate--the ideal induction agent for a cardiac anesthetic? J Cardiothorac Vasc Anesth. 2013 Feb;27(1):178-9. doi: 10.1053/j.jvca.2012.08.023. Epub 2012 Nov 3. Review. PubMed PMID: 23127693.
11: Chan CM, Mitchell AL, Shorr AF. Etomidate is associated with mortality and adrenal insufficiency in sepsis: a meta-analysis*. Crit Care Med. 2012 Nov;40(11):2945-53. doi: 10.1097/CCM.0b013e31825fec26. Review. PubMed PMID: 22971586.
12: Ray DC, McKeown DW. Etomidate for critically ill patients. Pro: yes we can use it. Eur J Anaesthesiol. 2012 Nov;29(11):506-10. doi: 10.1097/EJA.0b013e32835819b0. Review. PubMed PMID: 22907611.
13: Flynn G, Shehabi Y. Pro/con debate: Is etomidate safe in hemodynamically unstable critically ill patients? Crit Care. 2012 Jul 19;16(4):227. doi: 10.1186/cc11242. Review. PubMed PMID: 22809235; PubMed Central PMCID: PMC3580672.
14: Sneyd JR. Novel etomidate derivatives. Curr Pharm Des. 2012;18(38):6253-6. Review. PubMed PMID: 22762475.
15: Forman SA. Monod-Wyman-Changeux allosteric mechanisms of action and the pharmacology of etomidate. Curr Opin Anaesthesiol. 2012 Aug;25(4):411-8. doi: 10.1097/ACO.0b013e328354feea. Review. PubMed PMID: 22614249; PubMed Central PMCID: PMC3673006.
16: Preda VA, Sen J, Karavitaki N, Grossman AB. Etomidate in the management of hypercortisolaemia in Cushing's syndrome: a review. Eur J Endocrinol. 2012 Aug;167(2):137-43. doi: 10.1530/EJE-12-0274. Epub 2012 May 10. Review. Erratum in: Eur J Endocrinol. 2013 Feb;168(2):X1. PubMed PMID: 22577107.
17: Cherfan AJ, Arabi YM, Al-Dorzi HM, Kenny LP. Advantages and disadvantages of etomidate use for intubation of patients with sepsis. Pharmacotherapy. 2012 May;32(5):475-82. doi: 10.1002/j.1875-9114.2012.01027.x. Epub 2012 Apr 9. Review. PubMed PMID: 22488264.
18: Toft P, Jensen AG. [Etomidate can not be recommended to patients with septic shock]. Ugeskr Laeger. 2011 May 16;173(20):1421-3. Review. Danish. PubMed PMID: 21586246.
19: Heyn J, Geiger C, Hinske CL, Briegel J, Weis F. Medical suppression of hypercortisolemia in Cushing's syndrome with particular consideration of etomidate. Pituitary. 2012 Jun;15(2):117-25. doi: 10.1007/s11102-011-0314-3. Review. PubMed PMID: 21556813.
20: Albert SG, Ariyan S, Rather A. The effect of etomidate on adrenal function in critical illness: a systematic review. Intensive Care Med. 2011 Jun;37(6):901-10. doi: 10.1007/s00134-011-2160-1. Epub 2011 Mar 4. Review. PubMed PMID: 21373823.

Explore Compound Types